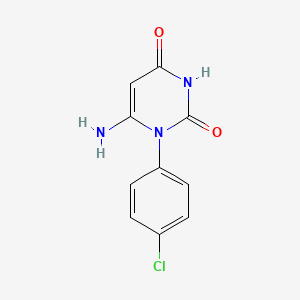

6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione” is a heterocyclic compound that belongs to the class of pyrimidine derivatives . It has been synthesized due to the biological activity and medicinal applications of heterocyclic compounds, particularly pyrimidine derivatives .

Molecular Structure Analysis

The molecule was found to be relatively stable and has a high electrophilic nature . The contour maps of HOMO-LUMO and molecular electrostatic potential were analyzed to illustrate the charge density distributions that could be associated with the biological activity . Natural bond orbital (NBO) analysis revealed details about the interaction between donor and acceptor within the bond .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

- Pyrano[2,3-d]pyrimidine Derivatives: The compound has been involved in the synthesis of new pyrano[2,3-d]pyrimidine derivatives, which exhibit antimicrobial activity. These compounds are synthesized through reactions with a variety of reagents, demonstrating the versatility of 6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione as a precursor in the creation of potentially beneficial pharmacological agents (El-Agrody et al., 2001).

Antimicrobial Activity

- Pyrido[1,2-a]pyrimidine Derivatives: Derivatives containing Schiff bases of certain amino acids synthesized from this compound have shown variable antibacterial activities, indicating its utility in developing new antibacterial and antitumor agents. This approach underscores the potential of this compound derivatives in pharmacological research and drug design (Alwan, Abdul-Sahib Al Kaabi, & Hashim, 2014).

Chemical Synthesis Techniques

- Microwave-Assisted Synthesis: The compound is also used in microwave-assisted synthesis techniques, facilitating the efficient and rapid production of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives. This method offers a novel and efficient route for synthesizing these derivatives, highlighting the compound's role in improving chemical synthesis methodologies (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).

Pharmacological Potential

- Urease Inhibition: Some derivatives have been evaluated for their urease inhibition activity, showcasing the potential of this compound in the development of compounds with specific biological activities. This research contributes to understanding the compound's utility in targeting enzymes like urease, which is significant for certain medical conditions (Rauf et al., 2010).

Advanced Material Science

- Supramolecular Assemblies: The dihydropyrimidine-2,4-(1H,3H)-dione functionality, related to the core structure of this compound, has been identified as a suitable module for novel crown-containing hydrogen-bonded supramolecular assemblies. This application in materials science demonstrates the broader implications of research on this compound beyond pharmacology, into the design and development of advanced materials (Fonari et al., 2004).

Wirkmechanismus

The antimicrobial activity of the molecule was investigated using molecular docking . The molecule demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins . The high affinity of the antibacterial protein was proved by its low binding energy (-7.97 kcal/mol) and a low inhibition constant value (1.43 µM) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-amino-1-(4-chlorophenyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-6-1-3-7(4-2-6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUADWYZGUGMKLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC(=O)NC2=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26731624 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2659524.png)

![1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2659528.png)

![rac-(1R,5R,6S)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2659530.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2659535.png)

![4-isopropyl-1-(2-methoxyphenyl)-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2659538.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-1,4'-bipiperidine](/img/structure/B2659540.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-cyanobenzamide](/img/structure/B2659541.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2659544.png)

![4-(4-Methoxy-phenyl)-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2659547.png)